Calcium nitride (Ca3N2)

Overview

Description

Calcium nitride (Ca₃N₂) is an inorganic compound composed of calcium and nitrogen, synthesized via direct reaction of calcium metal with nitrogen gas at elevated temperatures (450–973 K) . Its crystal structure varies with synthesis conditions: α-Ca₃N₂ adopts an anti-bixbyite structure, while β-Ca₃N₂ forms a cubic phase above 700°C . Physically, Ca₃N₂ exhibits a brown-to-golden-yellow coloration, depending on synthesis temperature, with a density of 2.63–2.67 g/cm³ and a melting point of 1195°C .

Ca₃N₂ is highly reactive with water, producing calcium hydroxide and ammonia, and serves as a precursor in synthesizing advanced ceramics, ternary nitrides, and phosphors . Its moisture sensitivity necessitates inert handling conditions, and it is classified as hazardous (UN 3208) due to flammability and corrosive byproducts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium nitride can be synthesized by the direct reaction of elemental calcium with nitrogen gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion: [ 3 \text{Ca} + \text{N}_2 \rightarrow \text{Ca}_3\text{N}_2 ]

Industrial Production Methods: In industrial settings, calcium nitride is produced by heating purified calcium metal in a stream of nitrogen gas at approximately 450°C. The reaction is conducted in a controlled environment to prevent contamination and ensure high purity of the final product .

Types of Reactions:

Hydrolysis: Calcium nitride reacts with water to produce calcium hydroxide and ammonia: [ \text{Ca}_3\text{N}_2 + 6 \text{H}_2\text{O} \rightarrow 3 \text{Ca(OH)}_2 + 2 \text{NH}_3 ]

Hydrogen Absorption: At temperatures above 350°C, calcium nitride absorbs hydrogen to form calcium amide and calcium hydride: [ \text{Ca}_3\text{N}_2 + 2 \text{H}_2 \rightarrow 2 \text{CaNH} + \text{CaH}_2 ]

Common Reagents and Conditions:

Water: Used in hydrolysis reactions to produce ammonia and calcium hydroxide.

Hydrogen Gas: Used in hydrogen absorption reactions at elevated temperatures.

Major Products:

Calcium Hydroxide (Ca(OH)2): Formed during hydrolysis.

Ammonia (NH3): Formed during hydrolysis.

Calcium Amide (CaNH): Formed during hydrogen absorption.

Calcium Hydride (CaH2): Formed during hydrogen absorption

Scientific Research Applications

Materials Science

1.1 Crystal Growth and Ceramics

Calcium nitride is utilized as a solvent in the growth of aluminum nitride (AlN) single crystals. This process is crucial for producing high-quality AlN, which exhibits excellent thermal conductivity and chemical inertness, making it suitable for applications in optoelectronics and electronics . Additionally, calcium nitride serves as a precursor for synthesizing silicon nitride (Si3N4) ceramics, known for their superior mechanical strength and thermal shock resistance. These ceramics are employed in high-temperature structural components and cutting tools .

| Application | Material | Properties | Industries |

|---|---|---|---|

| Crystal Growth | Aluminum Nitride | High thermal conductivity, chemical inertness | Optoelectronics, Electronics |

| Ceramics | Silicon Nitride | High mechanical strength, thermal shock resistance | Aerospace, Biomedical |

1.2 Super-Hard Materials

Due to its high hardness and strong bonding characteristics, calcium nitride is being explored for use in super-hard materials and coatings. Its potential application in the conversion of hexagonal boron nitride to cubic boron nitride highlights its catalytic properties in creating super-hard materials.

Catalysis

Calcium nitride has shown promise in various catalytic processes:

- Heterogeneous Catalysis : It can act as a catalyst in reactions involving nitrogen compounds.

- Energy Applications : Nickel nitride composites synthesized using calcium nitride as a precursor are being investigated for energy-related applications such as battery technology and fuel cells .

Agricultural Applications

3.1 Fertilizer Production

Calcium nitride can be used as a nitrogen source in the production of nitrogen-based fertilizers. Its slow-release mechanism enhances nutrient availability while minimizing environmental impact . This application is particularly beneficial for crops that require controlled nitrogen release.

3.2 Calcium Cyanamide Synthesis

The compound reacts with carbon at high temperatures to produce calcium cyanamide, which is an important precursor for various nitrogen-containing compounds used in fertilizers and other agricultural products .

Hydrogen Storage

Calcium nitride has been studied for its potential role in hydrogen storage systems. It can react with hydrogen gas to form calcium amide while releasing dihydrogen upon heating. This property makes it a candidate for use in fuel cells and hydrogen-based energy systems .

| Application | Reaction Type | Result |

|---|---|---|

| Hydrogen Storage | Reaction with Hydrogen | Formation of Calcium Amide |

Steel Purification

In metallurgy, calcium nitride acts as an additive during the steel purification process to remove sulfur impurities from molten steel. This enhances the quality of the final steel product by improving its mechanical properties.

Pyrotechnics

Calcium nitride is utilized in the pyrotechnics industry to produce fireworks and flares. It serves as a nitrogen source in specific reactions that enhance the visual effects of pyrotechnic displays .

Recent Research Insights

Recent studies have focused on enhancing the stability and reactivity of calcium nitride for applications such as photocatalysis and energy storage . Additionally, research into novel synthesis methods aims to improve efficiency and scalability in producing calcium nitride.

Mechanism of Action

The mechanism by which calcium nitride exerts its effects is primarily through its ability to react with other substances. For example, in hydrolysis, calcium nitride reacts with water to produce ammonia and calcium hydroxide. In catalysis, it facilitates the conversion of hexagonal boron nitride to cubic boron nitride by providing the necessary conditions for the reaction to occur .

Comparison with Similar Compounds

Magnesium Nitride (Mg₃N₂)

Mg₃N₂ shares structural and reactivity similarities with Ca₃N₂, decomposing in water to release ammonia. However, vibrational spectroscopy studies indicate distinct decomposition pathways: Mg₃N₂ exhibits lower thermal stability, with decomposition initiating at lower temperatures compared to Ca₃N₂ . While Ca₃N₂ is utilized in phosphors and ceramics, Mg₃N₂ finds niche applications in hydrogen storage and catalysis .

Lithium Nitride (Li₃N)

Li₃N is synthesized at lower temperatures (573 K) compared to Ca₃N₂ (973 K) . Unlike Ca₃N₂, Li₃N demonstrates high ionic conductivity, making it valuable in solid-state batteries. However, both compounds are moisture-sensitive and require inert handling .

Strontium Nitride (Sr₂N)

Sr₂N exhibits superior ammonia evolution rates compared to Ca₃N₂ under hydrogenation, attributed to its higher surface reactivity despite lower specific surface area .

Ternary Nitrides: CaZrN₂ and CaHfN₂

Ca₃N₂ acts as a critical precursor in synthesizing ternary nitrides like CaZrN₂ and CaHfN₂ via solid-state metathesis. These compounds, with layered structures, exhibit semiconductor properties and require excess Ca₃N₂ (20 mol%) during synthesis to stabilize Zr⁴⁺/Hf⁴⁺ oxidation states .

ε-Iron Nitride (ε-Fe₂N)

ε-Fe₂N is synthesized via high-pressure solid-state metathesis (HPSSM) using Ca₃N₂ and FeCl₂. Unlike Ca₃N₂, ε-Fe₂N exhibits ferromagnetic properties and mechanical robustness, making it suitable for high-stress applications .

Table 2: Impact of Calcium Sources on Phosphor Properties

| Calcium Source | Crystallinity | Emission Intensity | Thermal Stability | Reference |

|---|---|---|---|---|

| Ca₃N₂ | Moderate | Baseline | Moderate | |

| CaCO₃ (10%) | High | Enhanced (+30%) | Improved |

Biological Activity

Calcium nitride (Ca3N2) is an inorganic compound composed of calcium and nitrogen. It is primarily known for its applications in materials science and metallurgy, but its biological activity has garnered interest in recent years. This article will explore the biological implications of calcium nitride, including its potential effects on cellular processes, antimicrobial properties, and interactions with biological systems.

Calcium nitride is a grayish-black solid that reacts vigorously with water to produce calcium hydroxide and ammonia:

This reaction highlights its capability to alter pH levels in biological environments, which can influence cellular behavior.

Table 1: Basic Properties of Calcium Nitride

| Property | Value |

|---|---|

| Chemical Formula | Ca3N2 |

| Molar Mass | 148.25 g/mol |

| Appearance | Grayish-black solid |

| Solubility in Water | Reacts vigorously |

| Melting Point | 800 °C (decomposes) |

Cellular Interactions

Research indicates that calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release. The introduction of calcium nitride into biological systems can lead to increased calcium ion availability, potentially affecting these processes.

- Calcium Signaling : Calcium is a secondary messenger in many signaling pathways. The presence of calcium nitride may enhance calcium signaling pathways by increasing extracellular calcium levels, thereby influencing cellular responses such as gene expression and enzyme activity .

- Impact on Cell Viability : Studies have shown that elevated calcium levels can affect cell proliferation and apoptosis. The specific effects of calcium nitride on different cell types are still under investigation, but preliminary findings suggest it may enhance or inhibit cell viability depending on concentration and exposure duration.

Antimicrobial Properties

Calcium nitride's ability to release ammonia upon reaction with water suggests potential antimicrobial properties due to the alkaline environment it creates. Ammonia has been noted for its antimicrobial effects against various pathogens.

- Case Study : A study examining the antimicrobial properties of compounds releasing ammonia found that these substances could inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that calcium nitride could be explored as a potential antimicrobial agent in medical applications .

Biocompatibility and Toxicity

The biocompatibility of calcium compounds is essential for their use in biomedical applications. While calcium itself is a vital nutrient for many biological functions, excessive amounts can lead to toxicity.

- Research Findings : Current literature indicates that while low concentrations of calcium compounds may support cell growth and function, higher concentrations can induce cytotoxic effects. The specific thresholds for toxicity related to calcium nitride remain to be fully elucidated.

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing Ca₃N₂ via direct elemental reaction?

-

Methodological Answer : Ca₃N₂ is typically synthesized by reacting calcium metal with nitrogen gas under controlled conditions. The reaction follows:

Key parameters include:

- Temperature : Ignition at elevated temperatures (e.g., 600–1000°C) to overcome activation energy barriers .

- Atmosphere : Use an inert gas (e.g., argon) to prevent oxidation of calcium to CaO, which competes with nitride formation .

- Stoichiometry : Ensure a 3:1 molar ratio of Ca to N₂. Excess nitrogen flow improves yield by shifting equilibrium . Post-synthesis, characterize products via X-ray diffraction (XRD) to confirm phase purity and rule out CaO contamination .

Q. How can researchers calculate the percentage yield of Ca₃N₂ in a reaction between calcium and nitrogen?

- Methodological Answer : Theoretical yield is determined using stoichiometry. For example, if 60.8 g Ca (1.52 mol) reacts with excess N₂:

Experimental yield (e.g., 28.7 g) is compared to the theoretical value:

Low yields may arise from incomplete reaction, side reactions (e.g., CaO formation), or moisture contamination <span data-key="35" class="reference-num" data-pages="undefined">17</span>.

3. Q. What analytical techniques are effective for characterizing Ca₃N₂ crystallinity and composition?

- Methodological Answer :

- XRD : Identifies crystal phases (e.g., α-Ca₃N₂ vs. β-Ca₃N₂) and detects impurities like CaO .

- Energy-Dispersive X-ray Spectroscopy (EDX) : Confirms elemental composition (Ca, N) and detects trace contaminants (e.g., Si, Fe) .

- X-ray Absorption/Emission Spectroscopy (XAS/XES) : Probes electronic structure and nitrogen coordination environments .

- Hydrolysis Testing : Reacts Ca₃N₂ with water to confirm ammonia release, validating nitride content .

Advanced Research Questions

Q. How does Ca₃N₂ behave under high-pressure conditions, and what novel phases emerge?

- Methodological Answer :

Under high pressure (8–18 GPa) and temperature (1000–1200°C), Ca₃N₂ undergoes phase transitions:

- γ-Ca₃N₂ : A cubic phase (space group I43d, a = 7.7212 Å) stabilized above 8 GPa, distinct from ambient-pressure rhombohedral (R) or β phases .

- Experimental Setup : Use multi-anvil presses with synchrotron X-ray diffraction for in situ structural analysis. Pressure calibration via Decker’s NaCl equation of state ensures accuracy .

- Implications : γ-Ca₃N₂’s unique structure may enable tailored electronic or catalytic properties .

Q. How can researchers mitigate contradictions in Ca₃N₂ synthesis, such as co-formation of CaO?

- Methodological Answer : CaO formation arises from oxygen contamination. Mitigation strategies include:

Q. What role does Ca₃N₂ play in hydrogen storage, and how can its efficiency be optimized?

- Methodological Answer :

Ca₃N₂ reacts with hydrogen above 350°C to form CaNH and CaH₂, making it a candidate for hydrogen storage .

- Kinetic Optimization : Ball-milling Ca₃N₂ to reduce particle size (5–10 µm) enhances surface area and reaction rates .

- Thermodynamic Tuning : Alloying with Mg or Li alters hydrogenation/dehydrogenation enthalpies, improving reversibility .

- Safety : Store Ca₃N₂ in moisture-free environments to prevent premature hydrolysis .

Q. What safety protocols are critical when handling Ca₃N₂ in experimental settings?

- Methodological Answer :

- Moisture Control : Store Ca₃N₂ in sealed containers under inert gas; exposure to humidity releases toxic NH₃ .

- Personal Protective Equipment (PPE) : Use gloves, goggles, and fume hoods to prevent skin/eye contact .

- Waste Disposal : Hydrolyze waste Ca₃N₂ in controlled settings to neutralize reactivity .

Properties

IUPAC Name |

calcium;azanidylidenecalcium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.2N/q;;+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNGEWCFFFJZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

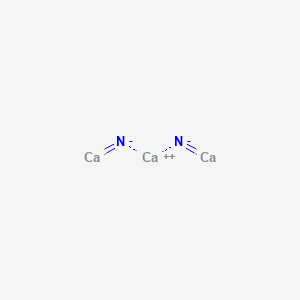

Canonical SMILES |

[N-]=[Ca].[N-]=[Ca].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3N2 | |

| Record name | calcium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Calcium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12013-82-0 | |

| Record name | Calcium nitride (Ca3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.